N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine
Description
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a cyclopropylmethyl group, a methoxy-substituted benzodioxole ring, and a propan-1-amine backbone
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-6-17(9-12-4-5-12)10-13-7-14(18-2)16-15(8-13)19-11-20-16/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOAHJMLOVGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC3=C(C(=C2)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone through reductive amination using propanal and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine backbone.
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butan-1-amine: Similar structure but with a butan-1-amine backbone.
Uniqueness
N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
